REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([O:14][CH:15]([CH3:16])[CH3:17])[cH:13]1)=[O:18].[CH3:21][OH:22].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[Na+:20].[OH-:19].[OH2:23]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:11][c:12]([O:14][CH:15]([CH3:16])[CH3:17])[cH:13]1)=[O:18]
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Name
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COC(=O)c1cc(OC(C)C)cc(C(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OC(C)C)cc(C(=O)OC)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COC(=O)c1cc(OC(C)C)cc(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |